Phosphirene
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Overview
Description
Phosphirene is a hypothetical organophosphorus compound with the formula C₂H₂PH. It is the simplest cyclic, unsaturated organophosphorus compound and serves as the prototype for a family of related compounds.
Preparation Methods
Phosphirene and its derivatives can be synthesized through various methods. The first example of a this compound, 1,2,3-triphenylthis compound, was prepared by trapping the phosphinidine complex Mo(CO)₅PPh with diphenylacetylene . Another method involves the placement of the double bond between the carbon atoms, resulting in a 1H-phosphirene where the phosphorus center is bonded to two carbon atoms and a hydrogen atom. Alternatively, placing the double bond between the phosphorus center and a carbon atom generates a 2H-phosphirene
Chemical Reactions Analysis
Phosphirene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phosphine oxides, while reduction can yield phosphines .
Scientific Research Applications
Phosphirene and its derivatives have potential applications in various fields of scientific research. In chemistry, this compound can be used as a building block for the synthesis of more complex organophosphorus compounds. In biology and medicine, this compound derivatives may serve as potential therapeutic agents due to their unique chemical properties. In industry, this compound could be utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of phosphirene involves its interaction with molecular targets and pathways within a given system. The specific effects of this compound depend on its chemical structure and the nature of its interactions with other molecules. For example, this compound can act as a ligand in coordination chemistry, forming complexes with transition metals and influencing their reactivity .
Comparison with Similar Compounds
Phosphirene is unique among organophosphorus compounds due to its cyclic, unsaturated structure. Similar compounds include phosphiranes and phospholes, which also contain phosphorus atoms within a ring structure. this compound is distinct in its simplicity and the presence of a double bond within the ring . Phosphiranes, for example, have a saturated three-membered ring, while phospholes contain a five-membered ring with alternating double bonds .
Properties
CAS No. |
157-19-7 |
---|---|
Molecular Formula |
C2H3P |
Molecular Weight |
58.02 g/mol |
IUPAC Name |
1H-phosphirene |
InChI |
InChI=1S/C2H3P/c1-2-3-1/h1-3H |
InChI Key |
BHJIMPINIQQPJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CP1 |
Origin of Product |
United States |
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